2-(adamantane-1-carbonyl)-6,7-dimethoxy-1-{[4-(propan-2-yl)phenoxy]methyl}-1,2,3,4-tetrahydroisoquinoline
Description
This compound is a substituted 1,2,3,4-tetrahydroisoquinoline derivative featuring three key structural motifs:
- Adamantane-1-carbonyl group: A bulky, lipophilic moiety known for enhancing metabolic stability and influencing receptor binding through steric effects .
- 6,7-Dimethoxy tetrahydroisoquinoline core: A common scaffold in bioactive compounds, particularly those targeting neurological receptors (e.g., orexin-1 antagonists) .
Properties
IUPAC Name |
1-adamantyl-[6,7-dimethoxy-1-[(4-propan-2-ylphenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H41NO4/c1-20(2)24-5-7-26(8-6-24)37-19-28-27-15-30(36-4)29(35-3)14-25(27)9-10-33(28)31(34)32-16-21-11-22(17-32)13-23(12-21)18-32/h5-8,14-15,20-23,28H,9-13,16-19H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOQBRONJPJWXCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)C45CC6CC(C4)CC(C6)C5)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H41NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(adamantane-1-carbonyl)-6,7-dimethoxy-1-{[4-(propan-2-yl)phenoxy]methyl}-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps. One common method includes the Suzuki-Miyaura coupling reaction, which is known for its mild reaction conditions and high efficiency in forming carbon-carbon bonds . The process involves the following steps:
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The Suzuki-Miyaura coupling method is particularly favored due to its scalability and efficiency in forming carbon-carbon bonds .
Chemical Reactions Analysis
Types of Reactions
2-(adamantane-1-carbonyl)-6,7-dimethoxy-1-{[4-(propan-2-yl)phenoxy]methyl}-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the adamantyl and isoquinoline moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(adamantane-1-carbonyl)-6,7-dimethoxy-1-{[4-(propan-2-yl)phenoxy]methyl}-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent due to its unique structural features and biological activity.
Materials Science: Its adamantyl group imparts rigidity and stability, making it useful in the development of advanced materials.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-(adamantane-1-carbonyl)-6,7-dimethoxy-1-{[4-(propan-2-yl)phenoxy]methyl}-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. The compound may bind to nuclear receptors or enzymes, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Pharmacokinetic and Metabolic Comparison
- Blood-Brain Barrier (BBB) Penetration :
- Unlike MPTP, which requires metabolic activation to MPP⁺ for toxicity, the adamantane group likely avoids such bioactivation pathways .
Receptor Interaction and Selectivity
- Orexin-1 Antagonism :
- Dopaminergic Effects: Unlike MPTP and N-methyl-TIQ, the adamantane-phenoxymethyl structure may reduce direct dopaminergic toxicity but could modulate neuroprotection via mitochondrial stabilization (a known adamantane property) .
Key Research Findings
- Neuroprotective Potential: Adamantane derivatives (e.g., amantadine) are clinically used in Parkinson’s disease, suggesting the target compound could synergize dopaminergic activity with reduced neurotoxicity vs. MPTP .
- Metabolic Stability : The adamantane group’s resistance to CYP450 metabolism may reduce drug-drug interaction risks compared to N-methyl-TIQ, which undergoes hydroxylation and N-methylation .
Biological Activity
The compound 2-(adamantane-1-carbonyl)-6,7-dimethoxy-1-{[4-(propan-2-yl)phenoxy]methyl}-1,2,3,4-tetrahydroisoquinoline has garnered attention in recent research due to its potential biological activities. This article summarizes the findings related to its pharmacological effects, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure is characterized by the following features:
- An adamantane core which is known for its stability and lipophilicity.
- Methoxy groups that may enhance biological activity through modulation of receptor interactions.
- A tetrahydroisoquinoline moiety that is often associated with a variety of biological activities.
Table 1: Structural Characteristics
| Component | Description |
|---|---|
| Core Structure | Adamantane |
| Functional Groups | Dimethoxy, Phenoxy |
| Molecular Formula | C₁₉H₂₃N₁O₃ |
| Molecular Weight | 303.39 g/mol |
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties . In vitro assays have been conducted against various cancer cell lines including:
- HeLa (Cervical Cancer)
- MCF-7 (Breast Cancer)
- HCT-116 (Colorectal Cancer)
Table 2: Antiproliferative Activity Results
| Cell Line | IC50 Value (µM) | Activity Level |
|---|---|---|
| HeLa | < 10 | Potent |
| MCF-7 | < 10 | Potent |
| HCT-116 | Moderate | Moderate |
| PC-3 | > 10 | Weak |
The compound demonstrated IC50 values less than 10 µM against HeLa and MCF-7 cell lines, indicating potent activity. It was moderately active against HCT-116 cells and weakly active against PC-3 cells .
Urease Inhibition
The compound was also evaluated for its urease inhibitory activity using the indophenol method. It exhibited promising results with IC50 values significantly lower than that of standard urease inhibitors.
Table 3: Urease Inhibition Results
| Compound Name | IC50 Value (µM) |
|---|---|
| 2-(adamantane-1-carbonyl)-... | 1.20 |
| Standard Urease Inhibitor (Thiourea) | 21.24 |
This suggests that the compound could be a potential candidate for treating conditions related to urease activity .
The mechanism underlying the biological activity of this compound may involve:
- Interaction with cellular receptors : The adamantane structure may facilitate binding to specific receptors involved in cancer proliferation pathways.
- Induction of apoptosis : Evidence suggests that compounds with similar structures can trigger programmed cell death in cancerous cells.
Case Studies and Research Findings
Several studies have focused on the development and testing of derivatives of tetrahydroisoquinoline compounds. For instance:
- In vitro studies showed that modifications in the methoxy groups significantly influenced the anticancer efficacy.
- In vivo studies are ongoing to evaluate the pharmacokinetics and toxicity profiles of this compound.
Future Directions
Further research is warranted to explore:
- Synergistic effects when combined with other chemotherapeutic agents.
- Long-term toxicity assessments in animal models.
- The exploration of its potential as a therapeutic agent in clinical settings.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthetic yield of this compound?
- Methodology :
- Use multi-step protocols involving Pictet-Spengler cyclization or amide coupling (for the adamantane-carbonyl group), as analogous to tetrahydroisoquinoline derivatives .
- Optimize solvent systems (e.g., ethanol, DMF) and catalysts (e.g., palladium/copper salts) under reflux to enhance reaction efficiency .
- Introduce acetic acid as an additive when starting from neutral amines to stabilize intermediates .
Q. What analytical techniques are critical for structural characterization?
- Methodology :
- 1H/13C NMR in deuterated solvents (e.g., CDCl₃) to confirm substituent positions (e.g., adamantane, propan-2-yl phenoxy groups) .
- X-ray crystallography to resolve stereochemistry, particularly for the tetrahydroisoquinoline core and adamantane orientation .
- High-resolution mass spectrometry (HRMS) for molecular formula validation .
Q. How can researchers assess the compound’s stability under experimental conditions?
- Methodology :
- Conduct accelerated stability studies in solvents (e.g., DMSO, aqueous buffers) at varying temperatures (25–60°C) and pH (3–9) .
- Monitor degradation via HPLC and characterize byproducts using LC-MS .
Advanced Research Questions
Q. How to design assays for evaluating its pharmacological mechanisms?
- Methodology :
- Use in vitro receptor-binding assays (e.g., radioligand displacement for adrenergic/serotonergic receptors) to identify targets, leveraging structural similarities to bioactive tetrahydroisoquinolines .
- Perform functional cellular assays (e.g., cAMP modulation, calcium flux) in HEK293 or CHO cells transfected with candidate receptors .
- Validate selectivity via kinase profiling panels to rule off-target effects .
Q. How to resolve contradictions in reported bioactivity data across studies?
- Methodology :
- Compare structural analogs (e.g., substituent variations at the 1- or 2-position) to identify critical pharmacophores .
- Replicate assays under standardized conditions (e.g., cell lines, incubation times) to isolate experimental variables .
- Apply molecular docking to model interactions with receptor isoforms, explaining divergent activities .
Q. What strategies enable structure-activity relationship (SAR) studies for this compound?
- Methodology :
- Synthesize derivatives with modifications to the adamantane-carbonyl group (e.g., ester vs. amide) or phenoxy-methyl moiety (e.g., halogenation) .
- Test analogs in dose-response assays (e.g., IC₅₀ determination) to correlate substituents with potency .
- Use QSAR models to predict bioactivity based on electronic (Hammett constants) or steric (Taft parameters) descriptors .
Q. How to investigate metabolic pathways and pharmacokinetic properties?
- Methodology :
- Perform microsomal incubation assays (human/rat liver microsomes) with NADPH cofactors to identify phase I metabolites .
- Use LC-MS/MS to quantify parent compound and metabolites in plasma/tissue samples from preclinical models .
- Assess CYP450 inhibition potential via fluorogenic substrate assays to predict drug-drug interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
